molecular formula C10H10N4O2 B13091666 5,6-Diethoxypyrazine-2,3-dicarbonitrile

5,6-Diethoxypyrazine-2,3-dicarbonitrile

Cat. No.: B13091666
M. Wt: 218.21 g/mol
InChI Key: ZJYBFRBFMKWZKU-UHFFFAOYSA-N
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Description

5,6-Diethoxypyrazine-2,3-dicarbonitrile is a specialized heterocyclic building block of significant interest in advanced chemical research and development. Its molecular structure, featuring electron-withdrawing nitrile groups on a nitrogen-rich aromatic ring, makes it a key precursor in the synthesis of complex polyaza-aromatic systems . This compound is primarily utilized in pharmaceutical research for constructing bioactive scaffolds that exhibit therapeutic potential . In the field of materials science, pyrazine-2,3-dicarbonitrile derivatives demonstrate high curing reactivity and are employed in the development of next-generation high-performance thermosetting resins. These resins are valued for their exceptional thermal stability and mechanical properties, finding potential applications in the aerospace, microelectronics, and composite materials industries . The electron-deficient nature of the pyrazine core enhances its binding affinity to various biological targets, which is exploited in the design of novel agrochemicals and pharmaceuticals . As a highly functionalized intermediate, this compound offers researchers a versatile platform for further chemical modification and exploration into new chemical spaces. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

5,6-diethoxypyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C10H10N4O2/c1-3-15-9-10(16-4-2)14-8(6-12)7(5-11)13-9/h3-4H2,1-2H3

InChI Key

ZJYBFRBFMKWZKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(N=C1OCC)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diethoxypyrazine-2,3-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diaminomaleonitrile with ethyl chloroformate in the presence of a base, followed by cyclization to form the pyrazine ring . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Pyrazine-2,3-dicarbonitrile Derivatives

Compound Substituents (R₁, R₂) Bond Lengths (C–C/N, Å) Bond Angles (°) Melting Point (°C) Reference
5,6-Dimethoxy (Compound 7) –OCH₃, –OCH₃ 1.34–1.46 (pyrazine ring) 109.5–120.1 162–165
5,6-Bis(methylthio) (8) –SCH₃, –SCH₃ 1.35–1.48 109.5–120.0 157–160
5,6-Dichloro (15) –Cl, –Cl 1.33–1.45 109.5–119.8 >220
5,6-Di(pyridin-3-yloxy) (2) –O-pyridinyl, –O-pyridinyl 1.32–1.49 109.5–121.0 N/A

Key Observations :

  • Bond Distances : The pyrazine core in 5,6-disubstituted derivatives exhibits consistent C–C and C–N bond lengths (~1.33–1.49 Å), indicating minimal electronic perturbation from substituents .
  • Hydrogen Bonding : Methoxy and ethoxy substituents can participate in O–H···N interactions, influencing crystal packing and stability .

Electronic and Photophysical Properties

Pyrazine-2,3-dicarbonitriles are renowned for their intramolecular charge-transfer (ICT) properties. Substituents modulate the HOMO-LUMO gap and redox potentials:

  • Electron-Donating Groups (e.g., –OCH₃, –OCH₂CH₃) : Stabilize the HOMO, enhancing light absorption in the visible spectrum. For example, 5,6-dimethoxy derivatives exhibit redshifted absorption maxima compared to chloro-substituted analogs .
  • Electron-Withdrawing Groups (e.g., –Cl, –CN) : Lower LUMO energy, improving electron-accepting capacity for photoredox catalysis .

Table 2: Photocatalytic Efficiency of Selected Derivatives

Compound Substituents λₐᵦₛ (nm) E₁/₂ (V vs SCE) Catalytic Activity (TON) Reference
5,6-Dimethoxy (7) –OCH₃, –OCH₃ 450 −1.2 1200
5,6-Bis(thiophenylthio) (4) –S-thiophene 520 −1.5 980
5,6-Dichloro (15) –Cl, –Cl 420 −0.9 1500

5,6-Diethoxypyrazine-2,3-dicarbonitrile is anticipated to exhibit intermediate redox potentials and absorption profiles between methoxy and thiophenylthio derivatives.

Key Steps :

Precursor: 5,6-Dichloropyrazine-2,3-dicarbonitrile reacts with NaOEt in ethanol at 60–80°C.

Workup : Precipitation and recrystallization yield the diethoxy product.

Yield : Expected ~70–85%, comparable to 5,6-di(pyridin-3-yloxy) derivatives (84% yield) .

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